molecular formula C17H25N3O B13996471 N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine CAS No. 5430-58-0

N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine

Cat. No.: B13996471
CAS No.: 5430-58-0
M. Wt: 287.4 g/mol
InChI Key: WIUSNONDOFFMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is a chemical compound with the molecular formula C17H25N3O. It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a propane-1,3-diamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyquinoline and propane-1,3-diamine.

    Alkylation: The 4-methoxyquinoline is alkylated with diethylamine to introduce the diethylamino group.

    Coupling Reaction: The alkylated product is then coupled with propane-1,3-diamine under specific reaction conditions to form the final compound.

The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-diethyl-N-(4-hydroxyquinolin-8-yl)propane-1,3-diamine
  • N’,N’-diethyl-N-(4-chloroquinolin-8-yl)propane-1,3-diamine
  • N’,N’-diethyl-N-(4-methylquinolin-8-yl)propane-1,3-diamine

Uniqueness

N’,N’-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine is unique due to the presence of the methoxy group on the quinoline ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with molecular targets compared to other similar compounds .

Properties

CAS No.

5430-58-0

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N',N'-diethyl-N-(4-methoxyquinolin-8-yl)propane-1,3-diamine

InChI

InChI=1S/C17H25N3O/c1-4-20(5-2)13-7-11-18-15-9-6-8-14-16(21-3)10-12-19-17(14)15/h6,8-10,12,18H,4-5,7,11,13H2,1-3H3

InChI Key

WIUSNONDOFFMOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=CC=CC2=C(C=CN=C21)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.